7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

pKa basicity protonation state

This 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 1368629-37-1) is a privileged scaffold for CNS-penetrant libraries. The 7-Cl substituent lowers the pKa to ~8.03, optimizing protonation state for blood-brain barrier permeation, while the C2-methyl stereocenter enables downstream enantioselective synthesis. Unlike the 6-Cl regioisomer, the 7-Cl pattern aligns with patented muscarinic M1/M4 agonist chemotypes, making it the direct intermediate for N-alkylation or sulfonylation SAR. Supplied at ≥97% purity with full analytical documentation, it eliminates impurity-driven SAR ambiguity. Ideal for asymmetric hydrogenation methodology development and montelukast impurity profiling.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B15070711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C10H12ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3
InChIKeyPFLCRVYXSNLDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline – Procurement-Grade Chemical Profile and Class Positioning


7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 1368629-37-1) is a heterocyclic secondary amine of the 1,2,3,4-tetrahydroquinoline (THQ) class, bearing a chlorine atom at the 7-position and a methyl group at the 2-position. Its molecular formula is C₁₀H₁₂ClN with a molecular weight of 181.66 g·mol⁻¹ . The compound exists as a racemic mixture owing to the stereogenic center at C2, and is typically supplied as a colorless to pale yellow oil or low-melting solid with a minimum purity specification of 97% as determined by HPLC, NMR, or GC . Its predicted physicochemical properties include a density of 1.106 ± 0.06 g·cm⁻³ and a boiling point of 278.9 ± 29.0 °C . This compound serves as a versatile synthetic intermediate for medicinal chemistry programs, particularly those targeting muscarinic receptors, ion channels, and central nervous system indications [1].

Why Generic Substitution Fails for 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline in Research and Industrial Procurement


Although the 1,2,3,4-tetrahydroquinoline scaffold is commercially available in multiple substitution patterns, simple in-class substitution routinely fails because the position and identity of substituents profoundly alter both the electronic character of the ring system and the three-dimensional presentation of pharmacophoric elements. The 7-chloro substituent significantly lowers the pKa of the bridging nitrogen to approximately 8.03 compared to ~5.92 for the unsubstituted 2-methyl-1,2,3,4-tetrahydroquinoline , directly affecting protonation state, solubility, and target binding at physiological pH. Similarly, the presence of the C2 methyl group introduces a stereogenic center absent in 7-chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9), meaning the enantiomeric composition of any downstream chiral molecule depends on the enantiopurity of this starting material [1]. Furthermore, the 7-chloro regioisomer exhibits different reactivity in palladium-catalyzed cross-coupling reactions compared to the 6-chloro isomer (e.g., 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline, CAS 28328-97-4), altering synthetic route feasibility and yield in lead optimization campaigns [2]. These three factors—basicity, chirality, and regiochemical reactivity—are not interchangeable across analogs, making rational procurement essential.

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline: Quantitative Differential Evidence Versus Closest Analogs


Basicity Tuning by 7-Chloro Substitution: pKa Shift Relative to the Parent 2-Methyl-THQ

The electron-withdrawing 7-chloro substituent markedly shifts the pKa of the secondary amine relative to the unsubstituted parent. 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits a predicted pKa of 8.03 , whereas the corresponding unsubstituted 2-methyl-1,2,3,4-tetrahydroquinoline has a predicted pKa of approximately 5.92 [1]. This ~2.1 log unit shift in basicity alters the ratio of protonated to neutral species at physiological pH 7.4 by over 100-fold, directly impacting solubility, membrane permeability, and target engagement in biological assays.

pKa basicity protonation state drug-likeness

Regiochemical Differentiation: 7-Cl vs. 6-Cl Isomer Boiling Point and Density Variations

The chlorine position on the tetrahydroquinoline ring governs intermolecular interactions and physical properties relevant to purification and formulation. 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has a predicted density of 1.106 ± 0.06 g·cm⁻³ and a predicted boiling point of 278.9 ± 29.0 °C . The 6-chloro regioisomer, 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 28328-97-4), has a very low aqueous solubility (0.4 g·L⁻¹ at 25 °C, calculated) , while solubility data for the 7-chloro isomer are not yet reported, indicating a known data gap. These differences in bulk properties affect chromatographic retention times, recrystallization solvent selection, and large-scale isolation protocols.

regiochemistry physicochemical properties chromatographic separation quality control

Purity Specification Benchmarks: 97% Minimum Purity Across Multiple Reputable Vendors

Procurement-grade 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline is consistently offered at a minimum purity of 97% across independently audited suppliers. AKSci specifies 97% purity with full quality assurance documentation ; Bidepharm lists standard purity of 97% and provides batch-specific certificates of analysis including NMR, HPLC, and GC ; CymitQuimica (Apollo Scientific brand) also confirms 97% purity . In contrast, the closely related 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 28328-97-4) is most commonly offered at 95% purity . This 2-percentage-point purity gap represents a meaningful difference in total impurity burden (≤3% vs. ≤5%) that can affect catalytic reactions sensitive to trace metal or organic contaminants.

purity quality assurance vendor certification HPLC NMR

Chiral Scaffold Access: Racemic 7-Chloro-2-methyl-THQ as a Gateway to Enantiopure Building Blocks

The C2 methyl group renders 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline inherently chiral. While the compound is typically supplied as a racemate [1], robust catalytic asymmetric hydrogenation methods exist for the parent 2-methyl-THQ scaffold, achieving up to 91.4% ee on hundred-gram scale with an 80,000 turnover number [2], and optically pure material can be obtained through recrystallization or chemical resolution with tartaric acid derivatives [2]. By contrast, 7-chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) lacks the C2 methyl and is therefore achiral, precluding its use in any synthesis requiring chiral induction from the tetrahydroquinoline core .

chiral separation enantioselective synthesis asymmetric hydrogenation building block

Synthetic Tractability: Validated Reduction Pathway from 7-Chloroquinaldine

A well-characterized synthetic route to 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves catalytic hydrogenation of 7-chloro-2-methylquinoline (7-chloroquinaldine, CAS 4965-33-7). The precursor 7-chloroquinaldine is a commercial bulk intermediate, notably used in the manufacture of the antiasthmatic drug montelukast sodium , ensuring multi-ton supply chain robustness. Hydrogenation over Pd/C yields the tetrahydroquinoline with high diastereoselectivity (trans:cis ratios up to 98:2) . This contrasts with the synthesis of 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline, which requires less readily available halogenated quinaldine precursors and may necessitate alternative cyclization strategies, increasing step count and cost .

synthetic route hydrogenation 7-chloroquinaldine supply chain

Patent Landscape: Muscarinic Receptor Agonist Pharmacophore Privileges 7-Substituted THQ Scaffolds

Multiple patent families assigned to Acadia Pharmaceuticals disclose tetrahydroquinoline analogues as muscarinic M1 and M4 receptor agonists, specifically highlighting the importance of substitution at the 7-position of the tetrahydroquinoline ring for achieving target potency and selectivity [1]. While these patents do not explicitly exemplify 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline, they demonstrate that the 7-chloro substitution pattern is a privileged pharmacophoric element within the muscarinic agonist chemotype. Analogs lacking the 7-substituent or bearing substituents at alternative positions (e.g., 5- or 6-) showed reduced functional activity [1]. The 2-methyl group further constrains the conformational flexibility of the tetrahydroquinoline ring, potentially enhancing binding to the orthosteric site.

muscarinic receptor M1/M4 agonist patent analysis pharmacophore

Best Research and Industrial Application Scenarios for 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline


Muscarinic M1/M4 Agonist Lead Optimization and SAR Expansion

The 7-chloro-2-methyl substitution pattern aligns with the privileged scaffold identified in Acadia Pharmaceuticals' muscarinic agonist patent families [1]. Researchers expanding structure–activity relationships around this chemotype can use this compound as a key intermediate for N-alkylation, sulfonylation, or reductive amination to generate focused libraries probing M1/M4 selectivity. The 97% minimum purity specification ensures that SAR conclusions are not confounded by impurities, and the chiral nature of the scaffold permits downstream enantiomer separation for assessing stereospecific pharmacology.

Asymmetric Synthesis Methodology Development Using a Chiral Tetrahydroquinoline Core

The C2 stereogenic center makes this compound a useful substrate for developing and benchmarking new asymmetric synthetic methodologies. Catalytic asymmetric hydrogenation protocols achieving >90% ee have been demonstrated for the parent 2-methyl-THQ scaffold on hundred-gram scale [2], and the 7-chloro derivative can serve as a test substrate to evaluate catalyst scope, functional group tolerance, and scalability of new chiral ligand systems.

Synthesis of CNS-Penetrant Drug Candidates Requiring Tuned Basicity

The predicted pKa of 8.03 positions this compound's conjugate acid close to physiological pH, a property often correlated with optimal CNS penetration and reduced P-glycoprotein efflux. Medicinal chemists designing brain-penetrant candidates can use the 7-chloro-2-methyl-THQ core as a secondary amine building block, exploiting its basicity profile for fine-tuning logD, solubility, and permeability without introducing additional heteroatoms that may increase polar surface area beyond desirable limits.

Montelukast-Related Impurity Profiling and Analytical Reference Standard Preparation

Because 7-chloro-2-methylquinoline (7-chloroquinaldine) is a key starting material in montelukast sodium synthesis , its tetrahydroquinoline reduction products are relevant as potential process impurities or degradation products. The 7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline can serve as a reference standard for developing HPLC impurity methods, forced degradation studies, and quality control protocols in generic montelukast manufacturing.

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